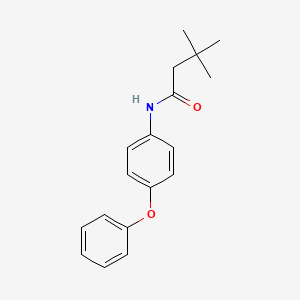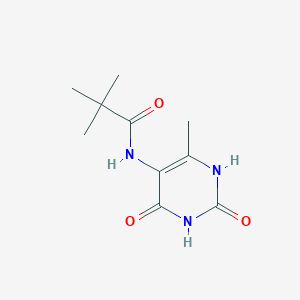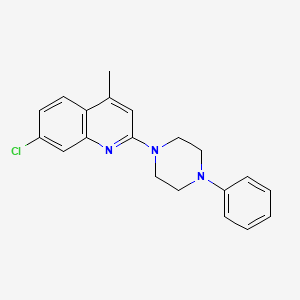
3,3-dimethyl-N-(4-phenoxyphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-dimethyl-N-(4-phenoxyphenyl)butanamide, also known as DPNB, is a chemical compound that has been extensively studied for its potential applications in medical and scientific research. This compound belongs to the class of amides and is commonly used as a research tool due to its unique properties and mechanisms of action.
Mechanism of Action
3,3-dimethyl-N-(4-phenoxyphenyl)butanamide binds to the ligand-binding domain of ERβ, leading to a conformational change in the receptor and subsequent activation of downstream signaling pathways. This activation can lead to various cellular responses depending on the tissue and context, including gene expression regulation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
3,3-dimethyl-N-(4-phenoxyphenyl)butanamide has been shown to have a variety of biochemical and physiological effects in different tissues and systems. For example, in bone cells, 3,3-dimethyl-N-(4-phenoxyphenyl)butanamide has been shown to increase bone mineral density and reduce bone resorption, suggesting a potential application in the treatment of osteoporosis. In the cardiovascular system, 3,3-dimethyl-N-(4-phenoxyphenyl)butanamide has been shown to have protective effects against atherosclerosis and hypertension. In cancer cells, 3,3-dimethyl-N-(4-phenoxyphenyl)butanamide has been shown to inhibit cell proliferation and induce apoptosis, suggesting a potential application in cancer therapy.
Advantages and Limitations for Lab Experiments
One advantage of using 3,3-dimethyl-N-(4-phenoxyphenyl)butanamide in lab experiments is its selective activation of ERβ, which allows for more specific and targeted studies of ERβ signaling pathways. However, one limitation of using 3,3-dimethyl-N-(4-phenoxyphenyl)butanamide is its relatively low potency compared to other ERβ agonists, which may require higher concentrations and longer exposure times to achieve significant effects.
Future Directions
Future research on 3,3-dimethyl-N-(4-phenoxyphenyl)butanamide could focus on exploring its potential applications in various diseases and physiological processes, as well as developing more potent and specific ERβ agonists. Additionally, further studies on the mechanisms of action of 3,3-dimethyl-N-(4-phenoxyphenyl)butanamide could lead to a better understanding of ERβ signaling and its role in various cellular processes.
Synthesis Methods
3,3-dimethyl-N-(4-phenoxyphenyl)butanamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. One common method involves the reaction of 4-phenoxybenzaldehyde with 3,3-dimethylbutanoyl chloride in the presence of a catalyst such as triethylamine. The resulting product is then purified and characterized using various analytical techniques.
Scientific Research Applications
3,3-dimethyl-N-(4-phenoxyphenyl)butanamide has been widely used in scientific research due to its ability to selectively activate estrogen receptor beta (ERβ) in vitro and in vivo. This property makes it a valuable tool for studying the role of ERβ in various physiological processes such as bone metabolism, cardiovascular function, and cancer development.
properties
IUPAC Name |
3,3-dimethyl-N-(4-phenoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-18(2,3)13-17(20)19-14-9-11-16(12-10-14)21-15-7-5-4-6-8-15/h4-12H,13H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPBMRJUHRXCRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-dimethyl-N-(4-phenoxyphenyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5853507.png)

![6-(4-acetylphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5853529.png)

![4-methyl-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5853540.png)

![2-[(2-chloro-4-fluorobenzyl)thio]-1H-benzimidazole](/img/structure/B5853555.png)





![ethyl 2-[(3-phenylpropanoyl)amino]benzoate](/img/structure/B5853588.png)